Didecylamine
Overview
Description
Didecylamine, also known as this compound, is a useful research compound. Its molecular formula is C20H43N and its molecular weight is 297.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ion-Selective Electrodes : Tri-n-dodecylamine is used in hydrogen ion-selective liquid-membrane electrodes for studying intracellular and extracellular hydrogen ion activities (Schulthess et al., 1981).
Lipid and Lipoprotein Isolation : Dodecylamine-agarose is useful for isolating lipids and lipoproteins from plasma and serum, aiding in extraction and fractionation processes (Deutsch et al., 1973).
Nanoparticle Synthesis : Didecylamine dithiocarbamates are effective ligands for creating stable, nanometer-sized silver nanoparticles, which have notable electronic and electrochemical properties (Tong et al., 2006).
Polyethylene Composite Enhancement : Functionalization of carbon nanotubes with dodecylamine improves dispersion, interfacial adhesion, and the thermo-physical and mechanical properties of polyethylene-based composites (Ferreira et al., 2017).
Antioxidant Activity : Didecylhydroxylamines, synthesized from tertiary amines, show antioxidant properties and are intermediates in the synthesis of trioctylamine (Harris & Olcott, 1966).
Two-Photon Fluorescence Applications : Oligomers containing this compound with extended phenylethynyl bridges have enhanced two-photon fluorescence properties, useful in fluorescence and photo-induced electron transfer applications (Zhang et al., 2010).
Corrosion Inhibition : this compound is an effective anodic inhibitor for zinc corrosion in ammonium chloride media, potentially replacing mercury-based inhibitors in zinc-manganese dry batteries (Huang et al., 1997).
Nematicidal Activity : this compound exhibits potential activity as a nematicide against the pine wood nematode, Bursaphelenchus xylophilus (Nagase et al., 1983).
Disinfectant Properties : Didecyldimethylammonium chloride (CMAP) is effective in disinfecting and killing bacterial strains, although its efficacy depends on concentration, contact time, and environmental factors (Chojecka et al., 2015).
Optical Limiting in Nanotubes : this compound modified carbon nanotube solutions show improved optical limiting performances, particularly in chloroform (Liu et al., 2003).
Flotation of Quartz Particles : DDA (this compound) nanobubbles enhance the flotation rate and recovery of coarse-sized quartz particles (Nazari & Hassanzadeh, 2020).
Photoconductivity : The PVK/MDDA blend exhibits significant photoconductivity, with MDDA acting as electron acceptors (Wu et al., 2002).
Safety and Hazards
Didecylamine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation . Personal protective equipment including protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Biochemical Analysis
Biochemical Properties
Didecylamine is a primary alkylamine, which are ubiquitous in natural products and traditionally considered inert to substitution chemistry . Recent advances in the field of aliphatic deamination chemistry have demonstrated that these moieties can be harnessed as valuable C (sp 3) synthons
Cellular Effects
It is known that primary alkylamines can play a role in various biochemical reactions
Molecular Mechanism
It is known that this compound has a linear formula of [CH3(CH2)9]2NH
Properties
IUPAC Name |
N-decyldecan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43N/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTCPFCMAHMEMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061518 | |
Record name | 1-Decanamine, N-decyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-49-6, 68526-64-7 | |
Record name | Didecylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Didecylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amines, di-C10-25-alkyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Decanamine, N-decyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Decanamine, N-decyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Didecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Amines, di-C10-25-alkyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIDECYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82R4O8EP59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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